molecular formula C21H19N5O3 B2413773 3-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide CAS No. 899966-50-8

3-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide

カタログ番号: B2413773
CAS番号: 899966-50-8
分子量: 389.415
InChIキー: AJWZKYLGRAEWRP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(4-Methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide ( 899966-50-8) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds . This scaffold is widely recognized as a privileged structure in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents . Researchers value this core structure for its potential to interact with key enzymatic targets. Pyrazolo[3,4-d]pyrimidine derivatives are established as bioisosteres of purine bases, allowing them to function as potent inhibitors of various protein kinases . The primary research value of this compound class lies in its investigated role as an inhibitor of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) . VEGFR-2 is a critical target in oncology due to its central role in tumor angiogenesis—the process by which tumors develop new blood vessels to support their growth and metastasis . Inhibiting VEGFR-2 can disrupt this process, impeding tumor progression. Recent scientific studies on novel pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant in vitro antiproliferative activity against various human tumor cell lines, including breast cancer models. The most potent analogs have been shown to inhibit VEGFR-2 enzymatic activity at nanomolar concentrations, arrest the cell cycle, and significantly induce apoptosis by elevating caspase-3 levels . The structural motif of an amide linker, as present in this compound, is a common feature in many designed kinase inhibitors, as it can contribute crucial hydrogen-bonding interactions within the enzyme's active site . This product is intended for research and development purposes only, specifically for use in biochemical assays, cell-based studies, and early-stage drug discovery projects focused on oncology and kinase signaling pathways. It is not for diagnostic or therapeutic use.

特性

IUPAC Name

3-(4-methoxyphenyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-29-17-10-7-15(8-11-17)9-12-19(27)24-25-14-22-20-18(21(25)28)13-23-26(20)16-5-3-2-4-6-16/h2-8,10-11,13-14H,9,12H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWZKYLGRAEWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide, with the CAS number 899966-50-8, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C21H19N5O3C_{21}H_{19}N_{5}O_{3} and a molecular weight of 375.41 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit notable antitumor properties. For instance, compounds structurally related to this compound have shown significant inhibitory effects on cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AA54949.85
Compound BNCI-H46010.00
Compound CNCI-601.30

The mechanism of action for this compound is primarily linked to its ability to inhibit specific enzymes involved in cancer proliferation. The compound's structure allows it to interact with targets such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of bioactive lipids that regulate cell signaling pathways related to cancer growth and inflammation .

Study on Anticancer Properties

In a study conducted by Xia et al., various pyrazole derivatives were synthesized and tested for their anticancer activity against several cell lines. The study highlighted that compounds similar to this compound exhibited cytotoxic effects with IC50 values ranging from micromolar to sub-micromolar concentrations .

Structure–Activity Relationship (SAR)

The SAR analysis conducted on a library of pyrimidine derivatives revealed that modifications in the phenyl and pyrazole rings significantly influenced biological activity. For example, the introduction of methoxy groups enhanced lipophilicity and binding affinity to target enzymes .

Q & A

Q. What are the optimal synthetic routes for preparing this compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Construct the pyrazolo[3,4-d]pyrimidine core via cyclization of 5-amino-1H-pyrazole-4-carboxamide derivatives with substituted benzoyl chlorides (e.g., 4-methoxybenzoyl chloride) under basic conditions (triethylamine, 0–5°C) .
  • Step 2 : Introduce the propanamide side chain via nucleophilic acyl substitution using activated esters (e.g., NHS esters) or coupling agents (e.g., HATU/DIPEA in DMF) . Key parameters include solvent choice (DMF or acetonitrile), reaction time (12–24 hrs), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR (1H/13C) : Assign methoxyphenyl protons (δ 3.8–4.0 ppm for OCH₃) and pyrimidinone carbonyl signals (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the propanamide linkage .
  • X-ray Crystallography : Resolve bond lengths/angles in the pyrazolo[3,4-d]pyrimidine core to confirm regioselectivity during synthesis .

Q. How does the methoxyphenyl group influence solubility and reactivity?

The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO) via hydrogen bonding and electron-donating effects, which also stabilize intermediates during nucleophilic substitutions . Reactivity can be modulated by adjusting pH (e.g., acidic conditions for hydrolysis studies) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields?

Discrepancies arise from variations in:

  • Catalysts : Triethylamine vs. DBU, where DBU improves cyclization efficiency by 15–20% .
  • Temperature : Lower temperatures (0°C) reduce side products in acylation steps . Methodological solutions include DOE (Design of Experiments) to optimize solvent/catalyst ratios and real-time monitoring via LC-MS .

Q. How to design SAR studies targeting pyrazolo[3,4-d]pyrimidine derivatives?

  • Core Modifications : Replace the 4-oxo group with thioamide (e.g., using Lawesson’s reagent) to assess impact on kinase inhibition .
  • Side Chain Variations : Compare N-phenylpropanamide vs. N-pyridinyl analogs for binding affinity to ATP pockets (e.g., via molecular docking) .
  • Substituent Effects : Evaluate chloro/methoxy groups at the phenyl ring for cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7) .

Q. What in silico models predict pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or ADMETLab to assess logP (target <3), CYP450 inhibition, and BBB permeability .
  • Molecular Dynamics : Simulate binding stability to Aurora kinases (RMSD <2Å) using GROMACS .
  • Docking Studies (AutoDock Vina) : Screen against PDB:6AY (pyrazolo-pyrimidine complex) to prioritize analogs with ΔG <−8 kcal/mol .

Q. How to address stability issues in biological assays?

  • pH-Dependent Degradation : Perform accelerated stability testing (40°C/75% RH) in buffers (pH 1.2–7.4) with HPLC monitoring .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF for oxidative metabolites (e.g., demethylation of methoxyphenyl) .

Methodological Challenges & Solutions

Q. What analytical workflows resolve spectral overlaps in NMR?

  • 2D NMR (HSQC/HMBC) : Assign overlapping pyrazolo-pyrimidine protons (e.g., H-5 vs. H-6) through heteronuclear correlations .
  • DOSY Experiments : Differentiate monomeric vs. aggregated species in DMSO-d₆ .

Q. How to optimize reaction conditions for scale-up?

  • Flow Chemistry : Use microreactors for exothermic steps (e.g., cyclization) to improve heat dissipation and yield .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

試験管内研究製品の免責事項と情報

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